molecular formula C22H19N5O4 B2738954 methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate CAS No. 941972-72-1

methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate

Cat. No.: B2738954
CAS No.: 941972-72-1
M. Wt: 417.425
InChI Key: QUENNGQXIKTOQZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazinone core fused with a phenyl group at position 1 and a methyl substituent at position 2. The acetamido linkage connects the pyridazinone moiety to a methyl benzoate ester, imparting distinct electronic and steric properties.

Properties

IUPAC Name

methyl 4-[[2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-14-18-12-23-27(17-6-4-3-5-7-17)20(18)21(29)26(25-14)13-19(28)24-16-10-8-15(9-11-16)22(30)31-2/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUENNGQXIKTOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate generally involves the following steps:

  • Formation of the pyrazolo-pyridazinone core through the cyclization of appropriate starting materials.

  • Coupling of this core with a benzoate derivative.

  • Final modifications to attach the acetamido group and methylation.

Industrial Production Methods: : On an industrial scale, the compound is synthesized using high-efficiency catalytic processes and optimized reaction conditions to ensure high yield and purity. The exact methods may vary, but they generally involve robust batch or continuous flow processes tailored for scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, typically at the pyrazolo-pyridazinone core, forming various oxidized derivatives.

  • Reduction: : Reduction reactions can target the keto group within the structure, yielding corresponding alcohols.

  • Substitution: : The phenyl and benzoate groups can participate in substitution reactions, allowing for modifications of the compound’s electronic and steric properties.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Electrophilic or nucleophilic reagents for substitution reactions.

Major Products Formed

  • Oxidized derivatives with altered functional groups.

  • Reduced derivatives with hydroxyl functionalities.

  • Substituted compounds with variations in the phenyl or benzoate groups.

Scientific Research Applications

Methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate has garnered attention for its potential therapeutic applications:

Anticancer Properties

Research indicates that compounds in this class may inhibit specific enzymes involved in cell signaling pathways related to cancer proliferation. For instance, studies have shown that similar pyrazolopyridazine derivatives exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate that derivatives with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial properties. This inhibition can disrupt critical cellular processes, leading to enhanced therapeutic effects.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and found promising results that warrant further exploration in drug development.
  • Mechanistic Studies : Research utilizing molecular docking simulations has provided insights into the binding interactions of this compound with target proteins involved in cancer progression and microbial resistance.

Mechanism of Action

The mechanism by which methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can alter the biological pathways, leading to the observed effects. The detailed pathways often involve binding to the active site of enzymes, inhibiting their activity, or modulating receptor functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate with structurally related pyrazolo-fused heterocycles, emphasizing core structural differences, substituent effects, and functional groups:

Compound Name Core Structure Key Substituents Functional Groups References
This compound Pyrazolo[3,4-d]pyridazinone 1-Phenyl, 4-methyl, acetamido-linked methyl benzoate Ester, amide, ketone
1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones Pyrazolo[3,4-d]pyrimidinone 1-Phenyl, 6-thio-linked phenacyl groups Thioether, ketone
3-(4-Chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Pyrazolo[3,4-b]pyridinone 1-Phenyl, 3-(4-chlorophenyl), 4-methyl Ketone, chloroaryl
2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-fluoropiperazinyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrazolo[1,5-a]pyrazine 4-Ethyl, 6-methyl, fluorinated piperazine Fluorinated alkyl, tertiary amine

Key Observations:

Core Heterocycle Variations: The target compound’s pyridazinone core (two adjacent nitrogen atoms in the six-membered ring) contrasts with pyrimidinone (e.g., ) or pyridinone (e.g., ) cores, which have different nitrogen arrangements. Pyrazolo[1,5-a]pyrazine derivatives () feature a fused pyrazine ring, enhancing aromaticity but reducing polarity compared to pyridazinone .

Halogenated aryl groups (e.g., 4-chlorophenyl in ) may enhance metabolic stability but reduce solubility relative to the target’s non-halogenated phenyl group .

Functional Group Impact :

  • The acetamido linker in the target compound provides conformational flexibility and hydrogen-bonding capacity, unlike the rigid thioether or fluorinated piperazine groups in comparators .

Research Findings and Implications

  • Bioactivity: Pyrazolo-pyridazinones are often investigated as kinase inhibitors or anti-inflammatory agents due to their ability to mimic purine scaffolds. The benzoate ester may modulate bioavailability compared to thioether or halogenated derivatives .
  • Synthetic Feasibility : The compound’s synthesis likely follows routes similar to and , involving condensation of pyrazolo precursors with activated esters or acyl chlorides .

Biological Activity

Methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article synthesizes existing research findings related to its biological efficacy, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological properties. The structural components include:

  • Methyl group : Enhances lipophilicity and possibly bioavailability.
  • Acetamido group : May contribute to binding affinity with biological targets.
  • Benzoate moiety : Often associated with enhanced pharmacological activity.

Anticancer Properties

Recent studies have highlighted the compound's potent anticancer properties, particularly through its action on fibroblast growth factor receptors (FGFRs). FGFRs are critical in cell proliferation and differentiation, making them prime targets in cancer therapy.

  • Inhibition of FGFR :
    • The compound demonstrated significant inhibitory activity against FGFR1, with an IC50 value of 114.5 nmol/L. This inhibition led to a marked reduction in cancer cell proliferation across various lines, including those resistant to conventional therapies .
    • In vivo studies using xenograft models showed an impressive tumor growth inhibition (TGI = 91.6% at 50 mg/kg) indicating strong antitumor efficacy .
  • Mechanisms of Action :
    • The compound's mechanism involves the suppression of the FGFR signaling pathway, as evidenced by immunoblot analyses revealing decreased phosphorylation levels in treated cells .
    • Molecular docking studies suggest that the pyrazolo[3,4-d]pyridazine scaffold effectively binds to the ATP-binding site of FGFR, forming crucial hydrogen bonds that stabilize the interaction .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.3Induction of apoptosis and cell cycle arrest
HCT1167.60Inhibition of EGFR and CDK2
HepG2Not specifiedUpregulation of pro-apoptotic markers (Bax, p53)

These findings indicate that the compound not only exhibits potent cytotoxicity but also shows selectivity towards specific cancer types, enhancing its therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Pyridazine Core : The presence of the pyrazolo[3,4-d]pyridazine framework is essential for maintaining inhibitory activity against FGFRs.
  • Substituent Variations : Modifications on the phenyl and acetamido groups can significantly affect potency and selectivity. For instance, introducing different substituents on the phenyl ring has been shown to alter binding affinity and cytotoxicity profiles .

Case Studies

Several case studies have explored the therapeutic implications of compounds related to this compound:

  • Xenograft Model Study :
    • A study involving NCI-H1581 xenografts demonstrated that treatment with the compound led to significant tumor regression compared to controls. Histological analyses confirmed decreased cell proliferation markers in treated tumors .
  • Nanoparticle Formulations :
    • Research on nanoparticle formulations of pyrazolo derivatives indicated enhanced bioavailability and reduced systemic toxicity while maintaining anticancer efficacy against HepG2 and MCF-7 lines compared to free drug forms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate?

  • The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : To introduce the acetamido group at the 4-position of the benzoate moiety.
  • Coupling reactions : Pyrazolo-pyridazinone cores are often synthesized via cyclocondensation of hydrazine derivatives with diketones or keto-esters .
  • Solvent and catalyst optimization : Dimethylformamide (DMF) or dichloromethane (DCM) with catalysts like Pd/C for hydrogenation steps .
    • Key parameters: Reaction temperatures (60–100°C), inert atmospheres (N₂/Ar), and purification via column chromatography. Yields range from 68–83% in analogous compounds .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and regioselectivity (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at δ 165–175 ppm) .
  • HPLC : To assess purity (>95% required for pharmacological studies) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) aligned with theoretical molecular weights .

Q. What preliminary biological screening methods are recommended for this compound?

  • In vitro assays :

  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to identify targets .
  • Cell viability : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity (IC₅₀ values typically 1–50 µM for related pyrazolo-pyridazines) .
    • Structure-activity relationship (SAR) : Compare with analogs (e.g., fluorophenyl or chlorophenyl substitutions) to identify critical functional groups .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic profiling : Assess solubility (logP ~2.5–3.5), metabolic stability (CYP450 assays), and plasma protein binding .
  • Formulation optimization : Use liposomal encapsulation or PEGylation to improve bioavailability .
  • Dose-response studies : Adjust dosing regimens (e.g., QD vs. BID) to align efficacy with toxicity thresholds .

Q. What strategies are effective for enhancing selectivity toward specific biological targets?

  • Molecular docking simulations : Identify binding poses in target proteins (e.g., EGFR, PARP) and optimize substituents (e.g., methyl vs. trifluoromethyl groups) .
  • Isosteric replacements : Replace the benzoate ester with a carboxylic acid to modulate polarity and target engagement .
  • Proteomics : Use pull-down assays or thermal shift assays to confirm target binding .

Q. How can researchers address discrepancies in reported reaction yields during scale-up?

  • Process optimization :

  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hrs to 30 mins) and improves yields by 10–15% .
  • Flow chemistry : Minimizes side reactions (e.g., hydrolysis of the methyl ester) .
    • Byproduct analysis : Use LC-MS to identify and quantify impurities (e.g., de-esterified derivatives) .

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